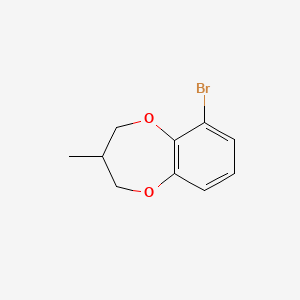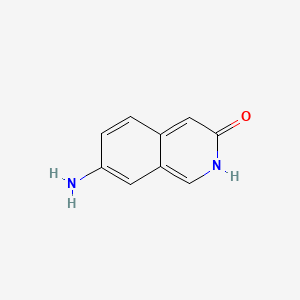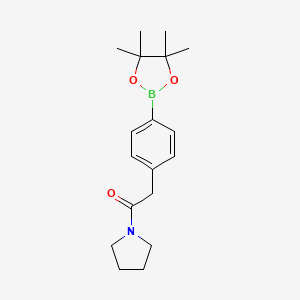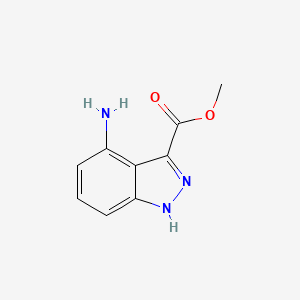
2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-((tert-Butoxycarbonyl)amino)phenyl)nicotinic acid” is an organic compound with the molecular formula C17H18N2O4 . It belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .
Synthesis Analysis
The synthesis of similar compounds involves various steps. For instance, the synthesis of a related compound, “(2R,4S)-5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid”, involves the addition of a toluene solution of a chiral catalyst into a clean hydrogenation kettle, followed by the addition of SM1 (763g), 202g triethylamine, and 16L methanol solvent . The reaction is carried out at 55°C for 12 hours under pressure .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C17H18N2O4 . The average mass is 314.336 Da and the monoisotopic mass is 314.126648 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C17H18N2O4 . The average mass is 314.336 Da and the monoisotopic mass is 314.126648 Da .Wissenschaftliche Forschungsanwendungen
N-tert-Butoxycarbonylation of Amines
The N-tert-butoxycarbonyl group plays a crucial role in the protection of amines, particularly in peptide synthesis, due to its resistance to racemization. The efficiency and environmental benefits of using H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines have been demonstrated, highlighting its utility in synthesizing N-Boc derivatives chemoselectively and in excellent yields, which are pivotal in Merrifield’s solid phase peptide synthesis (Heydari et al., 2007).
Role in Peptide Conformation
The crystal structure analysis of certain derivatives, such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, has been used to examine the impact of N-methylation on peptide conformation, offering insights into the molecular design of peptide-based therapeutics (Jankowska et al., 2002).
Synthesis of Functionalized Amino Acid Derivatives
Research has also focused on synthesizing functionalized amino acid derivatives as new pharmacophores for anticancer agents. For instance, a series of N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide derivatives were evaluated for their cytotoxicity against human cancer cell lines, with some compounds showing promising results in ovarian and oral cancers (Kumar et al., 2009).
Development of Synthetic Methods
The development of efficient synthetic methods for tert-butoxycarbonylated compounds is a key area of research. For example, the synthesis of N-tert.-butoxycarbonyl(α-phenyl)aminomethylphenoxyacetic acid for use as a handle in solid-phase synthesis of peptide α-carboxamides highlights the adaptability of the tert-butoxycarbonyl group in facilitating the synthesis of complex peptides and proteins (Gaehde & Matsueda, 2009).
Supramolecular Chemistry
The tert-butoxycarbonyl group's role extends into supramolecular chemistry, where its derivatives facilitate the formation of supramolecular assemblies. This is exemplified in studies on heteroditopic p-tert-butyl thiacalix[4]arenes, which show how such compounds can create complex nanoscale particles and three-component supramolecular systems through interactions with metal cations and dicarboxylic acids (Yushkova et al., 2012).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with receptor-type tyrosine-protein phosphatase beta .
Mode of Action
The tert-butoxycarbonyl (BOC) group is often used in organic synthesis to protect amines from unwanted reactions . It’s plausible that the BOC group in this compound could be removed under certain conditions, allowing the amino group to interact with its targets.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of peptides , suggesting that this compound might also be involved in peptide synthesis or modification.
Pharmacokinetics
The presence of the boc group might influence its bioavailability, as boc groups are often used to improve the pharmacokinetic properties of drug molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the removal of the BOC group typically requires acidic conditions .
Eigenschaften
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-8-6-11(7-9-12)14-13(15(20)21)5-4-10-18-14/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIATTSOJFUXNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
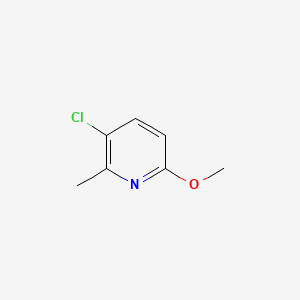
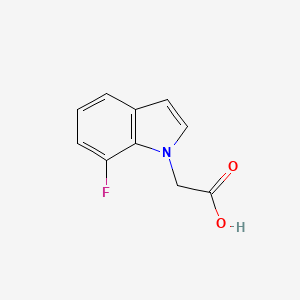
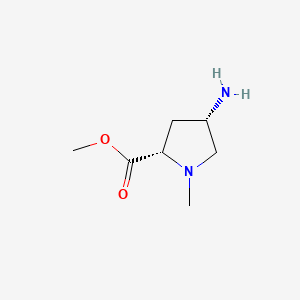

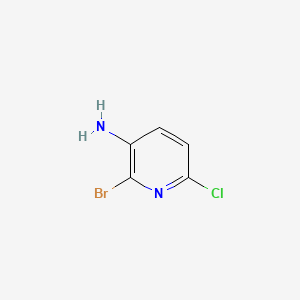

![N-(8alpha,9S)-cinchonan-9-yl-N/'-[(2R)-2-pyrrolidinylMethyl]-Thiourea](/img/structure/B580397.png)
